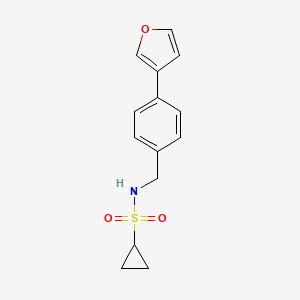

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-19(17,14-5-6-14)15-9-11-1-3-12(4-2-11)13-7-8-18-10-13/h1-4,7-8,10,14-15H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTONFZDFDGCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide typically involves the following steps:

Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-carbaldehyde with a suitable benzylating agent under acidic or basic conditions to form the furan-3-yl benzyl intermediate.

Cyclopropanation: The furan-3-yl benzyl intermediate is then subjected to cyclopropanation using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a catalyst.

Sulfonamide formation: The final step involves the reaction of the cyclopropylated intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide.

Industrial Production Methods: Industrial production of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzyl rings are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide has been investigated for its potential therapeutic effects, particularly as an anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation. The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's potential efficacy against cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Studies have shown promising results in vitro against strains of bacteria resistant to conventional antibiotics.

Organic Synthesis

In synthetic organic chemistry, N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions, making it valuable in the development of new materials and pharmaceuticals.

Case Studies

Several case studies have explored the therapeutic efficacy of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide:

Case Study 1: Anticancer Activity

- Study Title: Evaluation of Anticancer Properties

- Objective: To assess the inhibitory effects on cancer cell lines.

- Findings: The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Antimicrobial Efficacy

- Study Title: Investigation of Antimicrobial Properties

- Objective: To evaluate activity against antibiotic-resistant bacterial strains.

- Findings: Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Physicochemical Properties

- Molecular Weight: The target compound (~276 g/mol) is lighter than the quinoline analog (364.4 g/mol, ) and the pyrazolopyrimidine derivative (589.1 g/mol, ), suggesting better membrane permeability .

- Melting Point : While data for the target compound are unavailable, the pyrazolopyrimidine sulfonamide ( ) melts at 175–178°C, reflecting high crystallinity due to aromatic stacking. Cyclopropane’s rigidity may lower melting points compared to bulkier substituents.

Biological Activity

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide features a cyclopropane ring attached to a sulfonamide group and a furan-substituted benzyl moiety. The unique structural components contribute to its interaction with biological targets.

Cytotoxicity

The cytotoxic effects of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide have been evaluated in various cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell viability. For instance, studies have shown IC50 values in the range of 10-20 µM against human breast cancer cell lines (e.g., MCF-7 and HCT116) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HCT116 | 12.5 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

- Induction of Apoptosis : N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide triggers apoptotic pathways in cancer cells, leading to programmed cell death. This was evidenced by increased levels of cleaved caspases and PARP in treated cells.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase, which is crucial for preventing cancer cell proliferation. This effect is mediated by the downregulation of cyclin D1 and upregulation of p21 .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor growth, such as farnesyltransferase, which is critical for oncogenic signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide can be attributed to its structural features:

- The furan ring enhances lipophilicity, improving cellular uptake.

- The sulfonamide group is essential for biological activity, facilitating interactions with target proteins.

Modifications to the benzyl moiety have been explored to enhance potency and selectivity. For example, substituting different groups on the benzyl ring has led to variations in IC50 values, indicating that slight structural changes can significantly impact biological efficacy .

Case Studies

- In Vivo Efficacy : In animal models bearing xenograft tumors, administration of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide resulted in a notable reduction in tumor volume compared to controls (TGI = 39% after two weeks). No significant weight loss was observed, indicating a favorable safety profile .

- Combination Therapy : Combining this compound with traditional chemotherapeutics showed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of chemotherapy .

Q & A

Q. What are the recommended synthetic routes for N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, the sulfonamide group can be introduced via reaction of a cyclopropanesulfonyl chloride intermediate with a benzylamine derivative bearing a furan substituent. Key steps include:

- Sulfonylation : Reacting the amine with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .

- Cyclopropane Functionalization : Cyclopropanesulfonyl chloride can be synthesized via cyclopropanation of alkenes using sulfonyl halides and transition-metal catalysts .

- Purification : Column chromatography or recrystallization to isolate the product. Optimize reaction time, temperature, and stoichiometry to minimize by-products like disulfonylated amines .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Spectroscopy : Use 1H/13C NMR to confirm the presence of the cyclopropane ring (characteristic upfield shifts for protons on strained rings) and furan aromatic protons .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- Elemental Analysis : Confirm stoichiometry of C, H, N, and S.

- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–N and C–S bonds) for structural validation .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at elevated temperatures (40–80°C). Monitor degradation via HPLC/UV-Vis .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Hydrogen Bonding Analysis : Stability may correlate with intermolecular interactions (e.g., N–H⋯O bonds observed in sulfonamide crystals) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane and furan moieties influence reactivity in substitution or addition reactions?

- Steric Effects : The cyclopropane ring imposes spatial constraints, potentially hindering nucleophilic attack at the sulfonamide sulfur. Computational modeling (DFT) can predict reactive sites .

- Electronic Effects : The electron-rich furan may direct electrophilic substitution (e.g., halogenation) to specific positions. Compare reactivity with analogs lacking the furan group .

- Experimental Design : Perform kinetic studies under controlled conditions (e.g., varying solvents, nucleophiles) to map substituent effects .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Polymorphism Screening : Use solvent variation (e.g., ethanol vs. DMF) to grow different crystal forms.

- Hydrogen Bond Analysis : Compare packing motifs (e.g., dimeric vs. chain structures) using single-crystal XRD. For example, N–H⋯O bonds in sulfonamides often dictate lattice stability .

- Density Functional Theory (DFT) : Validate experimental bond angles and torsional conformations .

Q. How can this compound be evaluated for biological activity, and what methodological controls are essential?

- Target Identification : Screen against enzyme classes inhibited by sulfonamides (e.g., carbonic anhydrase, proteases) using fluorometric assays .

- Cellular Assays : Test cytotoxicity in relevant cell lines (e.g., cancer models) with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).

- SAR Studies : Synthesize analogs with modified furan or cyclopropane groups to isolate pharmacophoric features .

Q. What computational methods predict the compound’s solubility and bioavailability?

- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients.

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum proteins.

- Solubility Parameters : Apply the Hansen solubility equation, considering hydrogen-bonding capacity of the sulfonamide group .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonylation step?

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to remove water, preventing hydrolysis of sulfonyl chloride.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate the reaction.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Q. What advanced techniques validate hydrogen-bonding networks in crystalline forms?

- Variable-Temperature XRD : Monitor thermal expansion of hydrogen bonds.

- Solid-State NMR : Probe proton environments in the lattice.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H contacts) .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Conformational Sampling : Use MD simulations to explore flexible regions (e.g., cyclopropane-furan linkage).

- Off-Target Screening : Employ proteome-wide affinity chromatography to identify unintended targets.

- Free Energy Perturbation (FEP) : Refine binding affinity predictions for specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.